Fmoc-Asn(Tmob)-OH

Vue d'ensemble

Description

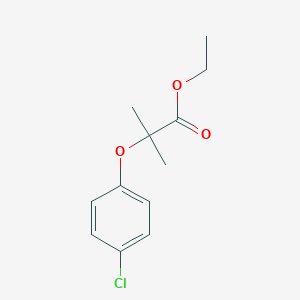

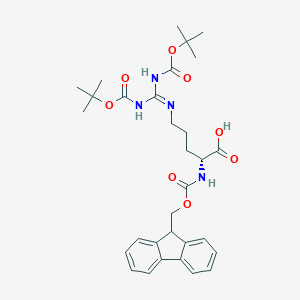

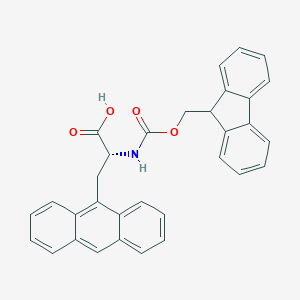

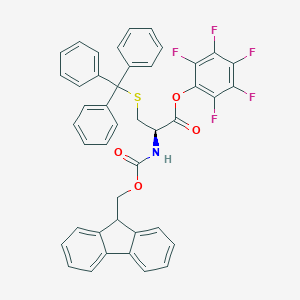

“Fmoc-Asn(Tmob)-OH” is a compound used in peptide synthesis . Its full name is Nα-Fmoc-Nγ-(2,4,6-trimethoxybenzyl)-L-asparagine . It is used for research and development purposes and is not intended for medicinal or household use .

Molecular Structure Analysis

The molecular structure of “Fmoc-Asn(Tmob)-OH” is represented by the empirical formula C29H30N2O8 . The molecular weight of the compound is 534.56 .Physical And Chemical Properties Analysis

“Fmoc-Asn(Tmob)-OH” has a molecular weight of 534.56 . It is recommended to be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Fabrication of Functional Materials

Fmoc-modified amino acids, including Fmoc-Asn(Tmob)-OH, can serve as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the creation of complex structures .

Cell Cultivation

The self-assembly features of Fmoc-modified amino acids make them suitable for applications in cell cultivation . They can create a conducive environment for cell growth and proliferation .

Bio-Templating

Fmoc-modified amino acids can be used in bio-templating, where biological structures are used as templates for the synthesis of materials with complex shapes and structures .

Optical Applications

The properties of Fmoc-modified amino acids can be harnessed for optical applications . For instance, they can be used in the development of optical sensors and devices .

Drug Delivery

Fmoc-modified amino acids have potential applications in drug delivery . Their ability to self-assemble into various structures can be exploited to encapsulate drugs and deliver them to specific locations in the body .

Catalytic Applications

Fmoc-modified amino acids can also be used in catalysis . They can serve as catalysts or support materials for catalysts in various chemical reactions .

Therapeutic Applications

The therapeutic potential of Fmoc-modified amino acids is being explored in various areas of medicine . They can be used in the development of new treatments for various diseases .

Antibiotic Properties

Fmoc-modified amino acids have shown promise in the development of new antibiotics . Their ability to form self-assembled structures can be used to disrupt bacterial cell walls, making them a potential weapon against antibiotic-resistant bacteria .

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-Asn(Tmob)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid Asn (asparagine), while Tmob (2,4,6-trimethoxybenzyl) is a protective group for the side chain of asparagine .

Mode of Action

The Fmoc-Asn(Tmob)-OH compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed under basic conditions, allowing the free amine to react with the next Fmoc-protected amino acid in the sequence . The Tmob group is removed under acidic conditions .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-Asn(Tmob)-OH is the synthesis of peptides. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The removal of the Fmoc group allows the peptide chain to be extended, one amino acid at a time .

Pharmacokinetics

Its solubility, stability, and reactivity under various conditions are critical for its effectiveness in peptide synthesis .

Result of Action

The result of the action of Fmoc-Asn(Tmob)-OH is the successful synthesis of a peptide with the desired sequence . The compound allows for the precise addition of asparagine at specific points in the peptide chain .

Action Environment

The action of Fmoc-Asn(Tmob)-OH is influenced by the environment in which the peptide synthesis takes place. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and success of the synthesis . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) to reduce environmental impact and improve human health .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZYXRAMAQAJGQ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560367 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asn(Tmob)-OH | |

CAS RN |

120658-63-1 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.